2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. In anticancer research, it targets enzymes involved in cell division and DNA replication, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
What sets 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H21N5O2S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-30-20-13-11-18(12-14-20)25-21(29)15-31-23-27-26-22(16-7-9-17(24)10-8-16)28(23)19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29) |
InChI Key |
HWCQGBOQJIJZLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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